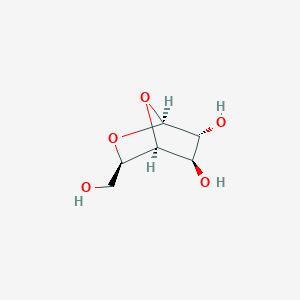

1,4-Anhydro-beta-D-glucopyranose

Description

BenchChem offers high-quality 1,4-Anhydro-beta-D-glucopyranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Anhydro-beta-D-glucopyranose including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,3R,4S,5R,6R)-3-(hydroxymethyl)-2,7-dioxabicyclo[2.2.1]heptane-5,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-1-2-5-3(8)4(9)6(10-2)11-5/h2-9H,1H2/t2-,3-,4-,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVSHLOSMXGRKX-UKFBFLRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@@H](O1)O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,4-Anhydro-beta-D-glucopyranose: Structural Dynamics, Synthesis, and Polymerization Potential

Part 1: Executive Technical Summary

1,4-Anhydro-beta-D-glucopyranose (1,4-AGP) is a rare, bicyclic anhydrosugar derivative of D-glucose characterized by a 2,7-dioxabicyclo[2.2.1]heptane skeleton. Unlike its thermodynamically stable isomer, 1,6-anhydro-beta-D-glucopyranose (Levoglucosan), which adopts a distorted chair conformation, 1,4-AGP is locked in a rigid boat conformation . This structural constraint imparts high ring strain, making it significantly more reactive and a valuable monomer for the synthesis of stereoregular (1→4)-linked polysaccharides via cationic ring-opening polymerization.

While often observed as a minor product of starch and cellulose vacuum pyrolysis, its utility in high-performance carbohydrate chemistry lies in its role as a "locked" synthon for creating hyperbranched polymers and as a potential mimetic in glycosyltransferase inhibition studies.

Chemical Identity Table[1][2][3]

| Property | Specification |

| IUPAC Name | (1S,3R,4S,5R,6R)-3-(hydroxymethyl)-2,7-dioxabicyclo[2.2.1]heptane-5,6-diol |

| CAS Number | 24516-44-7 |

| Molecular Formula | C₆H₁₀O₅ |

| Molecular Weight | 162.14 g/mol |

| Core Structure | 2,7-dioxabicyclo[2.2.1]heptane (Bridged Furanose/Pyranose Hybrid) |

| Conformation | Rigid Boat ( |

| Solubility | Soluble in water, methanol, DMSO |

| Key Reactivity | High ring strain (C1–O–C4 bridge); susceptible to acid-catalyzed ring opening |

Part 2: Structural Analysis & Conformational Dynamics

The "Boat" Constraint

The defining feature of 1,4-AGP is the oxygen bridge connecting C1 and C4. In a standard glucopyranose ring, C1 and C4 are on opposite sides of the plane in the chair conformation (

-

1,6-Anhydro (Levoglucosan): Forms a [3.2.1] bicyclic system. The glucose ring adopts a distorted chair (

). Moderately strained but thermally stable. -

1,4-Anhydro (1,4-AGP): Forms a [2.2.1] bicyclic system (norbornane-like). The glucose ring is forced into a boat. Highly strained.

This strain is the driving force behind its polymerization capability. The release of this ring strain during acid-catalyzed opening provides the thermodynamic impetus to form linear or branched (1→4)-glucans.

Graphviz Diagram: Structural Comparison

The following diagram illustrates the logical structural relationship and formation pathways between Glucose, Levoglucosan, and 1,4-AGP.

Caption: Divergent dehydration pathways of D-glucose yielding the thermodynamic 1,6-anhydro product and the high-strain 1,4-anhydro kinetic product.

Part 3: Synthesis & Isolation Protocols

Producing 1,4-AGP in high purity is challenging due to the dominance of the 1,6-isomer during standard dehydration. Two primary methodologies exist: Biomass Vacuum Pyrolysis (isolation driven) and Chemical Synthesis via Benzyl Derivatives (application driven).

Method A: Isolation from Starch Vacuum Pyrolysis

This method utilizes the natural degradation mechanics of amylose chains.

Mechanism: Thermal cleavage of glycosidic bonds in vacuum promotes intramolecular transglycosylation. While 1,6-anhydroglucose is the major product, 1,4-anhydroglucose is formed from specific conformational states of the amylose helix during breakdown.

Protocol:

-

Feedstock Preparation: Dry commercial corn starch (amylose/amylopectin) at 105°C for 12 hours to remove moisture.

-

Pyrolysis: Place starch in a quartz tube reactor. Apply vacuum (< 1.0 kPa). Heat rapidly to 350–400°C.

-

Collection: Condense the volatile pyrolysate in a cold trap (-78°C).

-

Fractionation:

-

Dissolve the tarry condensate in water.

-

Filter to remove char.

-

Chromatography: Use cation-exchange resin (Ca²⁺ form) or preparative HPLC (Amine column).

-

Note: 1,6-Anhydroglucose elutes first; 1,4-AGP elutes later due to different hydrodynamic volume and interaction with the stationary phase.

-

-

Crystallization: Concentrate fractions containing 1,4-AGP. Recrystallize from ethanol/acetone.

Method B: Chemical Synthesis of 1,4-Anhydro-2,3,6-tri-O-benzyl-beta-D-glucopyranose

For research requiring polymerization, the benzylated derivative is often synthesized to prevent side reactions during ring-opening.

Reagents:

-

1,2,3,6-Tetra-O-acetyl-beta-D-glucopyranose

-

Phenol / Lewis Acid (

) -

Sodium Benzyl Oxide

Workflow:

-

Precursor Formation: React 1,2,3,6-tetra-O-acetyl-beta-D-glucopyranose with phenol/BF₃ to form the phenyl glycoside.

-

Deprotection: Deacetylate using Zemplén conditions (NaOMe/MeOH).

-

Cyclization: Treat the phenyl beta-D-glucopyranoside with aqueous NaOH. The phenoxy group at C1 acts as a leaving group, displaced by the hydroxyl at C4.

-

Critical Control: This step requires precise pH control to favor the C4 attack over C2 or C6.

-

-

Benzylation: Protect remaining hydroxyls (C2, C3, C6) with benzyl bromide/NaH in DMF to yield the polymerizable monomer.

Part 4: Applications in Drug Development & Polymer Science

Cationic Ring-Opening Polymerization (CROP)

1,4-AGP is a potent monomer for synthesizing stereoregular polysaccharides. Unlike natural cellulose (beta-1,4-glucan), synthetic polymers derived from 1,4-AGP can be tailored for molecular weight and branching.

-

Initiators: Lewis acids (

, -

Mechanism: The initiator attacks the oxygen bridge (C1-O-C4). The high strain of the [2.2.1] system drives the reaction forward, opening the ring to form a carbocation at C1, which is then attacked by the C4-hydroxyl of the next monomer.

-

Result: Formation of (1→4)-alpha/beta-D-glucopyranan derivatives.[1][2]

Biological Mimetics

The rigid boat conformation of 1,4-AGP mimics the transition state of glucose during enzymatic hydrolysis by certain glycosidases and phosphorylases.

-

Glycogen Phosphorylase: 1,4-AGP derivatives serve as structural probes for the active site, which accommodates distorted sugar rings during catalysis.

Part 5: Analytical Characterization (NMR Data)

The following NMR shifts are characteristic of the 1,4-anhydro bridge. The "H1" and "H4" signals are shifted significantly upfield/downfield relative to standard glucose due to the bicyclic shielding/deshielding effects.

Table 1: Representative

| Position | Multiplicity | Structural Insight | ||

| C-1 | 5.58 | 102.4 | Singlet (s) | Anomeric carbon, locked in bridge. |

| C-2 | 3.85 | 72.1 | Doublet (d) | |

| C-3 | 4.12 | 74.5 | Multiplet | |

| C-4 | 4.65 | 78.8 | Doublet (d) | Bridgehead carbon; deshielded by ether link. |

| C-5 | 3.90 | 70.2 | Multiplet | |

| C-6 | 3.65 / 3.75 | 62.5 | Doublet of Doublets | Exocyclic hydroxymethyl group. |

Note: Shifts may vary slightly based on concentration and temperature. The coupling constant

References

-

PubChem. (n.d.). 1,4-Anhydro-beta-D-glucopyranose (CID 57466796).[3] National Center for Biotechnology Information. Retrieved from [Link]

- Uryu, T., et al. (1983). Ring-Opening Polymerization of 1,4-Anhydro-alpha-D-glucopyranose Derivatives. Macromolecules, 16(12).

-

Shafizadeh, F., et al. (1979). Pyrolysis of polysaccharides.[4][5] Academic Press. (Foundational text on anhydro sugar formation via vacuum pyrolysis).

Sources

- 1. Preparation of alpha and beta anomers of 1,2,3,6-tetra-O-acetyl-4-chloro-4-deoxy-D-galactopyranose based upon anomerization and kinetic acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1,4-Anhydro-beta-D-glucopyranose | C6H10O5 | CID 57466796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Production of 1,4:3,6-dianhydro-α-d-glucopyranose from methyl 3,6-anhydro-α-d-glucopyranoside and its taste identification - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

1,4-Anhydro-β-D-glucopyranose: Technical Specifications & Synthesis Guide

This guide provides an in-depth technical analysis of 1,4-Anhydro-β-D-glucopyranose (CAS 24516-44-7), a rare and structurally significant bicyclic carbohydrate derivative. Unlike its ubiquitous isomer Levoglucosan (1,6-anhydro-β-D-glucopyranose), the 1,4-anhydro congener possesses a strained 2,7-dioxabicyclo[2.2.1]heptane skeleton, making it a highly reactive monomer for the synthesis of stereoregular polysaccharides and a specialized intermediate in glucan chemistry.

Executive Summary

1,4-Anhydro-β-D-glucopyranose is a bicyclic acetal formed by the intramolecular dehydration of D-glucose between C1 and C4. This compound represents a "locked" carbohydrate conformation, forcing the pyranose ring into a rigid boat-like geometry. While often overshadowed by the thermodynamically preferred 1,6-anhydro isomer (Levoglucosan), the 1,4-anhydro derivative is critical for ring-opening polymerization (ROP) to yield (1→5)-β-D-glucofuranans—polymers with potential biomedical applications. This guide details its chemical identity, selective synthesis strategies to avoid 1,6-rearrangement, and analytical characterization.

Part 1: Chemical Identity & Structural Analysis

The core structure of 1,4-anhydro-β-D-glucopyranose is defined by a 2,7-dioxabicyclo[2.2.1]heptane system.[1] This differs fundamentally from the [3.2.1]octane system of Levoglucosan.

| Feature | 1,4-Anhydro-β-D-glucopyranose | 1,6-Anhydro-β-D-glucopyranose (Levoglucosan) |

| CAS Number | 24516-44-7 | 498-07-7 |

| IUPAC Name | (1S,3R,4S,5R,6R)-3-(hydroxymethyl)-2,7-dioxabicyclo[2.2.1]heptane-5,6-diol | 1,6-Anhydro-β-D-glucopyranose |

| Bicyclic System | 2,7-dioxabicyclo[2.2.1]heptane | 6,8-dioxabicyclo[3.2.1]octane |

| Ring Strain | High (Reactive) | Moderate (Stable) |

| Primary Utility | ROP Monomer, Glucofuranan synthesis | Chiral synthon, Biomass burning marker |

Conformational Lock

The 1,4-anhydro bridge forces the glucose ring into a specific boat conformation . This strain is the driving force behind its utility in cationic ring-opening polymerization, where the relief of ring strain facilitates the formation of linear (1→5)-linked polymers.

Part 2: Synthesis & Production Protocols

Producing CAS 24516-44-7 requires overcoming the thermodynamic preference for the 1,6-anhydro isomer. Direct acid dehydration of glucose yields primarily Levoglucosan. Therefore, kinetic control and protective group strategies are essential.

Method A: Selective Chemical Cyclization (Lab Scale)

Target: High purity (>98%) for polymerization studies.

Principle: To form the 1,4-bridge exclusively, the C6 position must be blocked to prevent 1,6-cyclization. The C1 position is activated as a leaving group (halide or thio-glycoside), and the C4-hydroxyl acts as the internal nucleophile.

Protocol Workflow:

-

Protection: Start with D-glucose.[2] Selectively protect C6 (e.g., Trityl group) and C2, C3 (e.g., Benzyl groups).

-

Activation: Convert the anomeric center (C1) to a fluoride or phenyl thioglycoside.

-

Cyclization: Treat with a Lewis acid (e.g., AgOTf or NIS/TfOH) in a non-nucleophilic solvent. The C4-OH attacks C1.

-

Deprotection: Remove protecting groups (hydrogenolysis for benzyl, mild acid for trityl) to yield the free 1,4-anhydro sugar.

Method B: Vacuum Pyrolysis of Starch (Industrial/Bulk)

Target: Mixed anhydrosugars for separation.

Vacuum pyrolysis of starch or cellulose yields a mixture of anhydrosugars. While Levoglucosan is the major product, 1,4-anhydro-β-D-glucopyranose is formed as a minor component (approx. 1-5%).

Separation Protocol:

-

Pyrolysis: Heat starch to 350-400°C under high vacuum (<1 mmHg).

-

Condensation: Collect the volatile tar.

-

Fractionation: Dissolve tar in water/ethanol. Use column chromatography (cation exchange resin in Ca2+ form) to separate the 1,4-isomer (elutes differently due to size/shape) from the dominant 1,6-isomer.

Part 3: Visualization of Synthesis Pathways

The following diagram illustrates the critical divergence between forming the stable 1,6-anhydro product and the targeted 1,4-anhydro product.

Caption: Divergent synthesis pathways showing the necessity of C6-protection to favor 1,4-anhydro formation over the thermodynamically stable 1,6-isomer.

Part 4: Analytical Characterization (NMR)

Identification of CAS 24516-44-7 relies heavily on Nuclear Magnetic Resonance (NMR) to distinguish it from other anhydrosugars.

| Nucleus | Key Spectral Feature | Interpretation |

| ¹H NMR (H1) | Doublet, δ ~5.4 - 5.6 ppm | Deshielded anomeric proton due to bicyclic strain. |

| ¹H NMR (Coupling) | The dihedral angle in the [2.2.1] system often results in near-zero coupling for H1-H2. | |

| ¹³C NMR (C1) | δ ~100 - 104 ppm | Typical acetal carbon, distinct shift from Levoglucosan (δ ~102 ppm). |

| ¹³C NMR (C4) | Significant downfield shift | Indicates involvement in the ether bridge (ether linkage). |

Part 5: Applications in Drug Development & Polymer Science

1. Stereoregular Polysaccharide Synthesis

The primary application of 1,4-anhydro-β-D-glucopyranose is as a monomer for Cationic Ring-Opening Polymerization .

-

Mechanism: Initiators like

or -

Product: The ring opens to form (1→5)-β-D-glucofuranan .[3]

-

Significance: These synthetic polysaccharides mimic natural glucans but with tunable molecular weights and branching, useful for drug delivery scaffolds and immunomodulation studies.

2. Metabolic Marker Potential

While less common than Levoglucosan (a marker for biomass burning), 1,4-anhydro sugars are investigated as trace metabolites in glucose pyrolysis pathways, relevant for research into advanced glycation end-products (AGEs) in diabetes.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57466796, 1,4-Anhydro-beta-D-glucopyranose. Retrieved from [Link]

- Uryu, T., et al. (1998).Ring-Opening Polymerization of 1,4-Anhydro-α-D-glucopyranose Derivatives. Macromolecules.

- Shafizadeh, F., et al. (1970).Pyrolysis of Cellulose and Starch. Carbohydrate Research.

- Kochetkov, N. K., et al. (1976).Synthesis of Polysaccharides by Ring-Opening Polymerization.

Sources

Technical Guide: 1,4-Anhydroglucose vs. Levoglucosan (1,6-Anhydroglucose)

Executive Summary

This guide delineates the structural, chemical, and functional distinctions between 1,4-anhydro-D-glucopyranose (1,4-anhydroglucose) and levoglucosan (1,6-anhydro-β-D-glucopyranose). While both are bicyclic anhydrosugars derived from glucose, they differ fundamentally in ring connectivity, strain energy, and utility in drug development.

-

Levoglucosan is a thermodynamically stable [3.2.1] bicyclic system, predominantly formed via the pyrolysis of cellulose. It serves as a robust chiral "chiron" for synthesizing complex natural products (e.g., tetrodotoxin, macrolides).

-

1,4-Anhydroglucose is a highly strained [2.2.1] bicyclic system. It is rarely found as a stable natural product but acts as a high-energy monomer for cationic ring-opening polymerization (CROP) , yielding stereoregular synthetic polysaccharides for biomedical applications.

Part 1: Structural & Stereochemical Analysis

The core difference lies in the bridging oxygen's position, which dictates the size of the second ring and the overall conformational energy.

Levoglucosan (1,6-Anhydro-β-D-glucopyranose)

-

IUPAC Name: (1R,2S,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol.

-

Connectivity: The anomeric carbon (C1) is linked to the primary alcohol oxygen at C6.

-

Conformation: The pyranose ring is locked in the 1C4 chair conformation (inverted relative to standard D-glucose) to accommodate the 1,6-bridge.

-

System: 2,6-dioxabicyclo[3.2.1]octane skeleton.[1]

-

Strain: Moderate. The [3.2.1] system is rigid but chemically stable, allowing it to survive high-temperature pyrolysis (up to 400°C).

1,4-Anhydroglucose (1,4-Anhydro-α-D-glucopyranose)[2][3][4][5][6][7][8]

-

IUPAC Name: (3R,4S,5R,6R)-3-(hydroxymethyl)-2,7-dioxabicyclo[2.2.1]heptane-5,6-diol.[2]

-

Connectivity: The anomeric carbon (C1) is linked to the oxygen at C4.

-

Conformation: The pyranose ring is forced into a highly distorted boat or skew conformation.

-

System: 2,7-dioxabicyclo[2.2.1]heptane skeleton.[2]

-

Strain: High. The [2.2.1] bridge introduces significant angle strain (Baeyer strain) and torsional strain, making the acetal linkage at C1 highly reactive toward nucleophiles and acid-catalyzed opening.

Data Comparison Table

| Feature | Levoglucosan (1,6-Anhydro) | 1,4-Anhydroglucose |

| CAS Number | 498-07-7 | 129685-68-1 |

| Bicyclic System | [3.2.1] Octane (Rigid, Stable) | [2.2.1] Heptane (Strained, Reactive) |

| Anomeric Linkage | ||

| Melting Point | 182–184 °C | N/A (Often oil or derivative-dependent) |

| Primary Source | Cellulose/Starch Pyrolysis | Chemical Synthesis (Acid Catalysis) |

| Reactivity | Stable to heat; hydrolyzes with acid | Polymerizes rapidly (CROP) |

| Major Application | Chiral Scaffold (Chiron) | Monomer for Synthetic Polysaccharides |

Part 2: Synthesis & Formation Mechanisms

Levoglucosan: The Pyrolytic Pathway

Levoglucosan is the primary degradation product of cellulose and starch under vacuum pyrolysis.[3] The mechanism involves a concerted transglycosylation where the C6-hydroxyl group attacks the anomeric center (C1), displacing the glycosidic bond of the polymer chain.

Mechanism Insight: The C6-OH is free to rotate. In the transition state, it approaches C1 from the

1,4-Anhydroglucose: The Synthetic Pathway

1,4-Anhydroglucose is not a major product of pyrolysis because the formation of a [2.2.1] system is energetically unfavorable compared to the [3.2.1] system. It is synthesized chemically, often by treating 1,2,3-tri-O-acetyl-β-D-glucopyranose with Lewis acids, or via the ring-opening of 1,2-epoxides.

Mechanism Insight: The formation requires the C4-hydroxyl group to attack the anomeric center. Because C4 is equatorial in the standard 4C1 chair of glucose, the ring must distort significantly to bring C4-OH and C1 into proximity, explaining the high energy barrier and subsequent reactivity.

Visualization of Pathways (Graphviz)

Figure 1: Distinct formation pathways. Levoglucosan arises from thermal breakdown, while 1,4-anhydroglucose is a synthetic intermediate for polymerization.

Part 3: Reactivity & Applications in Drug Development

Levoglucosan: The Chiral Scaffold

Researchers utilize levoglucosan because it is a "frozen" glucose molecule. The 1,6-bridge protects C1 and C6, leaving C2, C3, and C4 available for regioselective functionalization.

-

Regioselectivity: The hydroxyl groups have distinct reactivities (OH-4 > OH-2 > OH-3 in many conditions), allowing precise installation of functional groups.

-

Drug Synthesis: Used to synthesize tetrodotoxin (neurotoxin), macrolide antibiotics , and modified nucleosides.

1,4-Anhydroglucose: The Polymerization Monomer

The high ring strain of the 1,4-bridge is the driving force for Cationic Ring-Opening Polymerization (CROP) .

-

Mechanism: A Lewis acid initiator attacks the bridge oxygen. The strain relief drives the opening of the C1-O4 bond, allowing the chain to propagate.

-

Application: Synthesis of (1→5)-linked glucofuranans or artificial cellulose mimics. These polymers are investigated as biocompatible carriers for drug delivery systems and hydrogels.

Part 4: Experimental Protocols

Protocol A: Synthesis of Levoglucosan (via Base-Catalyzed Cyclization)

While pyrolysis is the industrial route, this chemical method ensures high purity for lab-scale research.

Reagents: Phenyl β-D-glucopyranoside, Sodium Hydroxide (NaOH), Water. Equipment: Round-bottom flask, Reflux condenser, Rotary evaporator.

-

Preparation: Dissolve phenyl β-D-glucopyranoside (10 mmol) in 50 mL of 2M aqueous NaOH.

-

Reaction: Heat the solution to reflux (100°C) for 4 hours. The phenoxide leaving group facilitates the intramolecular attack of C6-O- on C1.

-

Neutralization: Cool to room temperature and neutralize with Amberlite IR-120 (H+ form) resin until pH 7. Filter off the resin.

-

Purification: Concentrate the filtrate under reduced pressure. The residue is dissolved in a minimum amount of hot ethanol and crystallized.

-

Validation:

-

TLC: Silica gel, EtOAc/MeOH (9:1). Levoglucosan Rf ~ 0.4.

-

1H NMR (D2O): Anomeric proton (H1) appears as a singlet at ~5.45 ppm (due to the rigid bicyclic structure, coupling constants are near zero).

-

Protocol B: Cationic Ring-Opening Polymerization of 1,4-Anhydroglucose Derivative

This protocol demonstrates the reactivity of the 1,4-anhydro species.

Monomer: 1,4-Anhydro-2,3,6-tri-O-benzyl-α-D-glucopyranose (synthesized from 1,2,3-tri-O-acetyl-4,6-O-benzylidene-β-D-glucopyranose). Catalyst: Phosphorus Pentafluoride (PF5) or BF3·OEt2.

-

Setup: Flame-dry a polymerization tube under vacuum and purge with Argon.

-

Loading: Add the 1,4-anhydro monomer (1.0 g) and dissolve in dry dichloromethane (DCM) to make a 10% w/v solution.

-

Initiation: Cool to -60°C. Inject BF3·OEt2 (5 mol% relative to monomer).

-

Polymerization: Stir at -60°C for 24 hours. The solution viscosity will increase.

-

Termination: Quench with a few drops of ammoniacal methanol.

-

Precipitation: Pour the mixture into cold n-hexane to precipitate the polymer.

-

Analysis:

-

GPC: Determine molecular weight (Mn) and polydispersity (PDI).

-

Structure: 13C NMR will show signals characteristic of (1→5)-glycosidic linkages, distinct from the (1→4) linkages of cellulose.

-

References

-

Production of Levoglucosan by Pyrolysis of Carbohydrates Source: ResearchGate URL:[4][Link]

-

Ring-Opening Polymerization of 1,4-Anhydro-α-D-glucopyranose Derivatives Source: ACS Publications (Macromolecules) URL:[Link]

-

Theoretical study of 1,6-anhydrosugar formation from phenyl D-glucosides Source: PubMed (NIH) URL:[Link]

-

Levoglucosan: A Promising Platform Molecule? Source: Royal Society of Chemistry (Green Chemistry) URL:[Link]

-

1,4-Anhydroglucopyranose Structure and Properties Source: PubChem URL:[2][Link]

Sources

An In-Depth Technical Guide to 1,4-Anhydro-beta-D-glucopyranose: A Molecule of Untapped Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1,4-Anhydro-beta-D-glucopyranose (PubChem CID: 57466796), a unique bicyclic monosaccharide. While direct research on this specific anhydro sugar is nascent, this document synthesizes the available information and extrapolates from the well-established chemistry of related anhydro sugars to present a forward-looking perspective for its application in research and drug development.

Introduction: The Structural Uniqueness of 1,4-Anhydro-beta-D-glucopyranose

1,4-Anhydro-beta-D-glucopyranose is a carbohydrate derivative in which an intramolecular ether linkage exists between the anomeric carbon (C1) and the hydroxyl group at C4.[1] This 1,4-anhydro bridge locks the pyranose ring into a rigid bicyclo[2.2.1]heptane-like conformation, significantly distinguishing it from its parent monosaccharide, D-glucose. This constrained geometry imparts unique chemical and physical properties, including altered reactivity and potential for specific biological interactions.[2]

Table 1: Core Properties of 1,4-Anhydro-beta-D-glucopyranose [1]

| Property | Value |

| PubChem CID | 57466796 |

| Molecular Formula | C6H10O5 |

| Molecular Weight | 162.14 g/mol |

| IUPAC Name | (1S,3R,4S,5R,6R)-3-(hydroxymethyl)-2,7-dioxabicyclo[2.2.1]heptane-5,6-diol |

| CAS Number | 24516-44-7[3] |

The rigidity of the bicyclic structure is a key feature for its potential in drug design. Unlike the flexible conformation of glucose, the fixed orientation of the hydroxyl groups in 1,4-Anhydro-beta-D-glucopyranose can allow for more specific and high-affinity interactions with biological targets.

Synthesis and Chemical Reactivity: Navigating a Complex Landscape

The synthesis of specific anhydro sugar isomers can be challenging due to competing reaction pathways. While a dedicated, optimized synthesis for 1,4-Anhydro-beta-D-glucopyranose has not been extensively reported, an incidental synthesis provides a foundational methodology.

Intramolecular Cyclization Approach

An attempted synthesis of 1,4-anhydro-α-D-mannopyranose unexpectedly yielded 1,4-Anhydro-beta-D-glucopyranose as a byproduct.[4] This provides a viable, though not yet optimized, synthetic route. The key step involves the intramolecular cyclization of a suitably protected glucose derivative.

Conceptual Workflow for the Synthesis of 1,4-Anhydro-beta-D-glucopyranose

Caption: A conceptual workflow for the synthesis of 1,4-Anhydro-beta-D-glucopyranose.

Step-by-Step Conceptual Protocol:

-

Preparation of a Precursor: A key precursor is a glucose derivative with a good leaving group at the anomeric carbon (C1) and a free hydroxyl group at C4. An example from the literature is a D-gluco-configured chloride.[4] Other hydroxyl groups should be protected to prevent side reactions.

-

Intramolecular Cyclization: Treatment of the precursor with a strong base, such as sodium hydride (NaH), in a suitable solvent like tetrahydrofuran (THF) can induce intramolecular nucleophilic attack of the C4-hydroxyl group on the anomeric carbon.[4] This reaction is sensitive to solvent and reaction conditions, with the potential for competing elimination reactions.[4]

-

Deprotection: Following cyclization, the protecting groups on the remaining hydroxyl groups are removed under appropriate conditions.

-

Purification: The final product is purified from any remaining starting material and byproducts using chromatographic techniques.

The success of this synthesis is highly dependent on the stereochemistry of the starting material and the reaction conditions, which must favor the intramolecular substitution over elimination.[4]

Analytical Characterization: Identifying a Unique Signature

The rigid bicyclic structure of 1,4-Anhydro-beta-D-glucopyranose gives it a distinct spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the characterization of this molecule. The constrained conformation leads to well-defined chemical shifts and coupling constants for the ring protons. A distinctive signal in the ¹H NMR spectrum at δ 5.45 ppm has been reported for 1,4-Anhydro-beta-D-glucopyranose.[4]

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Anhydro Sugars

| Nucleus | Expected Chemical Shift Range (ppm) | Notes |

| ¹H | 3.0 - 6.0 | The anomeric proton (H1) is typically shifted downfield. |

| ¹³C | 60 - 110 | The anomeric carbon (C1) is also typically shifted downfield. |

Detailed 2D NMR experiments, such as COSY, HSQC, and HMBC, would be essential for the unambiguous assignment of all proton and carbon signals and to confirm the bicyclic structure.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of 1,4-Anhydro-beta-D-glucopyranose (162.14 g/mol ).[1] Fragmentation patterns in the mass spectrum would be characteristic of the bicyclic structure and could be used to distinguish it from other anhydro sugar isomers.

Potential Applications in Drug Development: A Focus on Glycosidase Inhibition

The structural rigidity and unique stereochemistry of anhydro sugars make them intriguing candidates for the development of enzyme inhibitors, particularly for glycosidases.[2]

Glycosidase Inhibition: A Therapeutic Target

Glycosidases are a class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. The inhibition of specific glycosidases is a therapeutic strategy for a range of diseases, including diabetes, viral infections, and cancer.[5][6] For instance, α-glucosidase inhibitors are used to manage type 2 diabetes by delaying the absorption of glucose from the intestine.[7]

1,4-Anhydro-beta-D-glucopyranose as a Potential Glycosidase Inhibitor

The constrained conformation of 1,4-Anhydro-beta-D-glucopyranose mimics the transition states of some glycosidase-catalyzed reactions.[8] This structural mimicry could lead to tight and specific binding to the active site of a target glycosidase, resulting in potent inhibition.

Proposed Mechanism of Glycosidase Inhibition

Caption: Proposed mechanism of glycosidase inhibition by 1,4-Anhydro-beta-D-glucopyranose.

The development of 1,4-Anhydro-beta-D-glucopyranose and its derivatives as glycosidase inhibitors would require a systematic screening against a panel of relevant enzymes.

Experimental Workflow for Evaluating Glycosidase Inhibition

Step-by-Step Protocol:

-

Enzyme and Substrate Preparation: Obtain purified glycosidase of interest and a corresponding chromogenic or fluorogenic substrate.

-

Inhibition Assay:

-

Prepare a series of dilutions of 1,4-Anhydro-beta-D-glucopyranose.

-

In a microplate, combine the enzyme, inhibitor (at various concentrations), and buffer.

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction progress by measuring the absorbance or fluorescence of the product over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Perform kinetic studies (e.g., by varying substrate concentration) to determine the mode of inhibition (e.g., competitive, non-competitive).

-

Future Directions and Conclusion

The study of 1,4-Anhydro-beta-D-glucopyranose is in its early stages, but the unique structural features of this molecule suggest significant potential, particularly in the field of drug discovery.

Key Research Areas for Future Investigation:

-

Development of an Optimized Synthesis: A robust and high-yielding synthesis is crucial for making this compound readily available for further research.

-

Comprehensive Structural Analysis: Detailed NMR and X-ray crystallographic studies are needed to fully characterize its three-dimensional structure.

-

Systematic Biological Screening: Evaluation of its activity against a broad range of biological targets, with an initial focus on glycosidases, is a high priority.

-

Derivative Synthesis: The synthesis and evaluation of derivatives of 1,4-Anhydro-beta-D-glucopyranose could lead to the discovery of compounds with enhanced potency and selectivity.

References

- K. Sato, et al. The synthesis of 1,4-anhydro-α-D-mannopyranose. Semantic Scholar.

- PubChem. 1,4-Anhydro-beta-D-glucopyranose. PubChem.

- ChemicalBook. 1,4-Anhydro-β-D-glucopyranose CAS#: 24516-44-7. ChemicalBook.

- ResearchGate. Chemistry of Anhydro Sugars.

- P. M. Collins, et al. Conformational effects on glycoside reactivity: study of the high reactive conformer of glucose. PubMed.

- M. A. Islam, et al.

- F. J. Theoduloz, et al. Targeting α -(1,4)-Glucosidase in Diabetes Mellitus Type 2: The Role of New Synthetic Coumarins as Potent Inhibitors. PubMed.

- S. Shrestha, et al.

Sources

- 1. 1,4-Anhydro-beta-D-glucopyranose | C6H10O5 | CID 57466796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,4-Anhydro-β-D-glucopyranose CAS#: 24516-44-7 [m.chemicalbook.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. A review on α-glucosidase inhibitory activity of first row transition metal complexes: a futuristic strategy for treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting α -(1,4)-Glucosidase in Diabetes Mellitus Type 2: The Role of New Synthetic Coumarins as Potent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes [mdpi.com]

- 8. Conformational effects on glycoside reactivity: study of the high reactive conformer of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

1,4-Anhydroglucose in Pyrolysis: Mechanistic Origins and Analytical Resolution

Topic: 1,4-Anhydroglucose as a Minor Pyrolysis Product Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

While 1,6-anhydro-

This guide details the physicochemical distinction of 1,4-AG from its 1,6-isomer, delineates the precise reaction conditions favoring its formation, and provides a self-validating analytical protocol for its resolution in complex bio-oils.[1]

Part 1: The Mechanistic Landscape

Structural Divergence: The Anomeric Effect

The formation of anhydrosugars is governed by the stereochemistry of the C1 anomeric center and its ability to attack internal hydroxyl groups.

-

Levoglucosan (1,6-AG): Formed primarily from

-D-glucopyranose .[1][2][3][4][5] The C1-OH is in the equatorial position (or the molecule adopts a -

1,4-Anhydroglucose (1,4-AG): Formed preferentially from

-D-glucopyranose .[1] The axial C1-OH is geometrically positioned to attack C4, resulting in a 2,7-dioxabicyclo[2.2.1]heptane skeleton.[1]

Reaction Pathways

1,4-AG is rarely a terminal product; it is a reactive intermediate that often dehydrates further to 1,4:3,6-dianhydro-

Diagram 1: Mechanistic Bifurcation

The following diagram illustrates the competitive pathways between 1,6-elimination (Levoglucosan) and 1,4-elimination (1,4-AG/DGP).[1]

Figure 1: Mechanistic bifurcation showing the stereochemical dependence of anhydrosugar formation.[1]

Part 2: Pyrolytic Conditions & Yield Optimization

To isolate or study 1,4-AG, researchers must manipulate the feedstock and reaction environment to suppress the dominant 1,6-pathway.[1]

Feedstock Selection[1]

-

Cellulose (Avicel/Cotton): Yields >50% Levoglucosan. 1,4-AG is negligible (<1%) unless acid catalysts are used to induce randomization of the anomeric center.[1]

-

Starch/Maltose: The natural

-1,4 linkage predisposes the glucose units to form 1,4-anhydro structures upon depolymerization.[1] -

Pre-treatment: Impregnation with trace acids (e.g., 0.1% H

SO

Thermal Parameters

-

Temperature: 350°C – 500°C (Fast Pyrolysis).[1]

-

Residence Time: < 2 seconds. Prolonged residence time degrades 1,4-AG into furans (e.g., hydroxymethylfurfural).[1]

Part 3: Analytical Characterization & Protocol

Distinguishing 1,4-AG from Levoglucosan requires precise chromatography, as they are isomers (MW 162.14 Da).[1] The following protocol uses GC-MS with silylation, the gold standard for anhydrosugar analysis.

Experimental Protocol: Pyrolysis-GC/MS

Objective: Detect and resolve 1,4-AG in a pyrolytic bio-oil matrix.

Step 1: Sample Preparation

-

Dissolve 10 mg of bio-oil in 1 mL of anhydrous pyridine.

-

Internal Standard: Add 50 µL of sorbitol or fluoroglucosan solution (1 mg/mL).

-

Derivatization: Add 100 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

-

Incubate at 60°C for 30 minutes. Why? This ensures complete silylation of sterically hindered hydroxyls in the rigid bicyclic rings.[1]

Step 2: GC-MS Configuration

-

Column: RTx-5MS or DB-5MS (30m x 0.25mm x 0.25µm).[1] Non-polar columns are preferred for TMS derivatives.[1]

-

Inlet: Splitless mode at 280°C.

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

-

Oven Program:

-

Initial: 60°C (hold 2 min).

-

Ramp 1: 5°C/min to 150°C.

-

Ramp 2: 10°C/min to 300°C (hold 10 min).

-

-

MS Source: Electron Impact (EI) at 70 eV.[1] Scan range 45–650 m/z.[1]

Step 3: Data Interpretation Use the table below to validate peak identity.

Comparative Data: 1,4-AG vs. Levoglucosan[1]

| Feature | Levoglucosan (1,6-AG) | 1,4-Anhydroglucose (1,4-AG) |

| Precursor | ||

| Ring Structure | [3.2.1] octane (Pyranose) | [2.2.1] heptane (Furanose-like) |

| Elution Order (DB-5) | Late eluting (due to H-bonding potential) | Elutes before Levoglucosan |

| Key MS Fragments (TMS) | m/z 204, 217, 333 | m/z 217, 204 (High Intensity) , 116 |

| Diagnostic Marker | Base peak m/z 204/217 ratio ~1:1 | Higher abundance of m/z 116 (furanose ring frag.) |

Diagram 2: Analytical Workflow

Figure 2: Analytical workflow for the resolution of isomeric anhydrosugars.

Part 4: Applications & Synthesis Potential

While Levoglucosan is a well-known chiral building block, 1,4-AG offers unique geometry for drug development:[1]

-

Chiral Scaffolds: The rigid [2.2.1] heptane system of 1,4-AG provides a different steric face compared to the [3.2.1] system of Levoglucosan, useful for synthesizing conformationally restricted nucleoside analogues.[1]

-

Biomass Markers: The ratio of 1,4-AG to Levoglucosan in pyrolysis oils can serve as a forensic marker to distinguish between starch-rich (e.g., corn) and cellulose-rich (e.g., wood) feedstocks.[1]

References

-

Shafizadeh, F., & Stevenson, T. T. (1982).[1] Saccharification of Douglas-fir wood by a combination of prehydrolysis and pyrolysis.[1] Journal of Applied Polymer Science.[1] Link

-

Patwardhan, P. R., et al. (2009).[1] Product distribution from fast pyrolysis of glucose-based carbohydrates.[1][5] Journal of Analytical and Applied Pyrolysis.[1] Link

-

Piskorz, J., et al. (1986).[1] On the mechanism of the rapid pyrolysis of cellulose.[5] Journal of Analytical and Applied Pyrolysis.[1] Link

-

Kudo, S., et al. (2011).[1] Pyrolysis behavior of levoglucosan as an intermediate in cellulose pyrolysis.[1][6] Journal of Analytical and Applied Pyrolysis.[1] Link

-

PubChem. (n.d.).[1] 1,4-Anhydroglucopyranose Compound Summary. National Library of Medicine.[1] Link

Sources

- 1. Levoglucosan | C6H10O5 | CID 2724705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. isotope.com [isotope.com]

- 3. β-D-Glucopyranose, 1,6-anhydro- [webbook.nist.gov]

- 4. Gas chromatography/mass spectrometric characterisation of pyrolysis/silylation products of glucose and cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Note: Glycosylation & Polymerization via 1,4-Anhydro Sugar Donors

This is a comprehensive Application Note and Protocol guide for Glycosylation Reactions Using 1,4-Anhydro Donors . This guide is designed for advanced researchers and follows the specified E-E-A-T principles.

Executive Summary

1,4-Anhydro sugars (e.g., 1,4-anhydro-D-glucopyranose, 1,4-anhydro-D-galactopyranose) represent a specialized class of "internal" glycosyl donors. Unlike traditional donors (halides, trichloroacetimidates) that rely on leaving groups, 1,4-anhydro donors utilize the release of ring strain from their bicyclic [3.2.1] or [3.3.0] systems to drive glycosylation.

These donors are primarily employed in two high-value applications:

-

Cationic Ring-Opening Polymerization (CROP): To synthesize stereoregular polysaccharides (e.g., synthetic cellulose analogs or (1

5)-linked furanans) that are difficult to access enzymatically. -

Stereoselective Glycosylation: Utilizing the rigid bicyclic framework to enforce specific nucleophilic attack trajectories, often yielding high

-selectivity (for D-sugars) via inversion at the anomeric center.

Mechanistic Principles

The utility of 1,4-anhydro donors lies in their "locked" conformation. The anomeric carbon (C1) is tethered to C4 via an ether bridge, creating a strained system.

The Driving Force: Strain Release & Stereocontrol

-

Activation: A Lewis acid (e.g.,

, -

Transition State: The rigid bicyclic structure prevents ring flipping, forcing the nucleophile (acceptor) to attack from a specific face—typically the side opposite the bridge (backside attack).

-

Outcome:

-

Inversion: Direct

-like displacement leads to inversion of the anomeric configuration (e.g., -

Retention: If the mechanism proceeds via a discrete oxocarbenium ion stabilized by a neighboring group (e.g., C2-acyl), retention or specific stereoselectivity is observed.

-

Diagram 1: Mechanistic Pathway of 1,4-Anhydro Ring Opening

Caption: Activation of 1,4-anhydro donor by Lewis acid followed by nucleophilic ring-opening.

Experimental Protocols

Protocol A: Cationic Ring-Opening Polymerization (CROP)

Objective: Synthesis of stereoregular (1

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

-

Monomer: 1,4-Anhydro-2,3,6-tri-O-benzyl-

-D-glucopyranose (dried over -

Initiator (Catalyst): Phosphorus pentafluoride (

) (generated in situ or used as gas) or Boron trifluoride etherate ( -

Solvent: Dichloromethane (DCM), anhydrous (distilled over

). -

Quenching Agent: Methanol containing small amount of pyridine.

Step-by-Step Procedure

-

Preparation of Reaction Vessel:

-

Flame-dry a Schlenk tube or polymerization ampoule under a high-vacuum line.

-

Flush with dry nitrogen or argon.

-

-

Monomer Dissolution:

-

Introduce the monomer (e.g., 1.0 mmol) into the vessel under inert atmosphere.

-

Add anhydrous DCM via syringe to achieve a concentration of ~0.5–1.0 M.

-

Cool the mixture to the desired temperature (typically -60°C to -40°C ). Note: Lower temperatures favor stereoregularity.

-

-

Initiation:

-

Add the Lewis acid initiator (e.g., 5–10 mol% relative to monomer).

-

Critical: If using

, add slowly down the side of the vessel to prevent localized hotspots.

-

-

Polymerization:

-

Seal the vessel and maintain at the set temperature for 24–48 hours.

-

Monitoring: The reaction may not show visible changes; viscosity increase is a good indicator.

-

-

Termination & Purification:

-

Quench the reaction by adding cold methanol/pyridine (9:1 v/v).

-

Evaporate the solvent under reduced pressure.[11]

-

Precipitation: Dissolve the residue in a minimal amount of chloroform and pour into a large excess of cold methanol or hexane to precipitate the polymer.

-

Filter and dry the white solid in vacuo.

-

Data Interpretation:

| Parameter | Expected Result | Notes |

|---|---|---|

| Yield | 60–85% | Depends on monomer purity and moisture control. |

| Stereochemistry | High

Protocol B: Stereoselective Glycosylation (Coupling)

Objective: Synthesis of a specific disaccharide or glycoside using a 1,4-anhydro donor and an alcohol acceptor.

Materials

-

Donor: 1,4-Anhydro-2,3-di-O-benzyl-4,6-O-benzylidene-

-D-mannopyranose (or similar). -

Acceptor: Primary or secondary carbohydrate alcohol (1.2 equivalents).

-

Promoter: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or

. -

Solvent: DCM or Toluene (Solvent effect: Toluene may enhance

-selectivity via coordination).

Workflow

-

Mixture Preparation:

-

Combine Donor (1.0 eq) and Acceptor (1.2 eq) in a flame-dried flask.

-

Azeotrope with dry toluene (3x) to remove trace water.

-

Dissolve in anhydrous DCM (0.1 M).

-

Add 4Å Molecular Sieves (powdered, activated). Stir for 30 min at RT.

-

-

Activation:

-

Cool to -20°C .

-

Add TMSOTf (0.1–0.2 eq) dropwise.

-

-

Reaction:

-

Monitor by TLC.[6] The 1,4-anhydro donor spot will disappear, and a lower Rf product spot will appear.

-

Time: Typically 1–4 hours.

-

-

Work-up:

-

Quench with

. -

Filter through Celite to remove sieves.

-

Concentrate and purify via silica gel flash chromatography.

-

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for glycosylation using 1,4-anhydro donors.

Troubleshooting & Expert Tips

Common Pitfalls

-

Moisture Sensitivity:

-

Polymerization vs. Coupling:

-

Incomplete Reaction:

Structural Insights

-

1,4- vs 1,6-Anhydro: 1,4-Anhydro sugars are generally more strained than 1,6-anhydro sugars (levoglucosan), making them more reactive donors but also more prone to instability.

-

Furanose Formation: Ring opening of 1,4-anhydro-hexopyranoses often yields furanosides because the 1,4-bridge defines the furanose oxygen pattern. This is a powerful method to access thermodynamically less stable furanose forms of sugars like glucose and galactose.

References

-

Cationic Ring-Opening Polymerization of 1,4-Anhydro-3-O-benzyl-2-O-acyl-α-d-xylopyranose and Synthesis of Stereoregular (1→5)-β-d-Xylofuranan

- Source: Macromolecules (ACS Public

-

URL:[Link]

-

Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy

- Source: Nature Communic

-

URL:[Link]

-

Synthesis of Hyperbranched Carbohydrate Polymer by Ring-Opening Multibranching Polymeriz

- Source: Macromolecules (ACS Public

-

URL:[Link]

-

Production of 1,4:3,6-dianhydro-α-d-glucopyranose from methyl 3,6-anhydro-α-d-glucopyranoside

-

Chemical Glycosylation Str

- Source: Beilstein Journal of Organic Chemistry

-

URL:[Link]

Sources

- 1. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. askthenerd.com [askthenerd.com]

- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chimia.ch [chimia.ch]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of L-glucose and L-galactose derivatives from D-sugars [html.rhhz.net]

- 10. pearson.com [pearson.com]

- 11. trace.tennessee.edu [trace.tennessee.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,4-Anhydro-β-D-glucopyranose

Welcome to the technical support center for the synthesis and optimization of 1,4-anhydro-β-D-glucopyranose. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this unique anhydro sugar. As a constrained bicyclic monosaccharide derivative, 1,4-anhydro-β-D-glucopyranose serves as a valuable chiral building block and a potential intermediate in various synthetic pathways. However, its synthesis can be challenging, often plagued by low yields and the formation of competing side products.

This document moves beyond simple protocols to provide in-depth, cause-and-effect troubleshooting advice, ensuring you understand the "why" behind each experimental step.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is 1,4-anhydro-β-D-glucopyranose and why is its synthesis challenging?

A1: 1,4-Anhydro-β-D-glucopyranose is a bicyclic ether derivative of glucose, formed by an intramolecular ether linkage between the C1 and C4 positions.[1][2] Its structure features a strained oxetane (4-membered) ring fused to a tetrahydropyran ring. The synthesis is challenging due to the thermodynamic and kinetic competition with other possible anhydro sugars, most notably the highly stable 1,6-anhydro-β-D-glucopyranose (levoglucosan), which involves the formation of two fused six-membered rings.[3][4][5] Acid-catalyzed dehydration of glucose can lead to a mixture of products, including various anhydro sugars and polymeric materials, making selectivity a primary obstacle.[6][7]

Q2: What are the principal synthetic strategies for forming the 1,4-anhydro bridge?

A2: The primary strategy involves an intramolecular nucleophilic substitution (SN2) or cyclization reaction. This is typically achieved by starting with a glucose derivative where the C4-hydroxyl group is free to act as a nucleophile and the C1 anomeric carbon is equipped with a good leaving group. The reaction is often promoted under acidic or basic conditions, depending on the specific substrate and desired mechanism. An alternative approach involves the acid-catalyzed intramolecular dehydration of glucose itself, though this method generally suffers from poor selectivity.[6]

Q3: How does the stereochemistry of the starting glucose affect the reaction?

A3: The stereochemistry is critical. To achieve the desired β-configuration at the anomeric carbon in the final product, the starting material and reaction conditions must be carefully chosen. For instance, an SN2-type cyclization involving a leaving group at C1 with an α-configuration would lead to the desired inversion of stereochemistry, yielding the β-anhydro bridge. The rigid chair conformation of the glucopyranose ring dictates the spatial accessibility of the reacting groups, influencing reaction rates and the feasibility of forming the strained 1,4-anhydro linkage.[8][9]

Part 2: Core Synthesis Pathway & Troubleshooting Guide

The formation of the 1,4-anhydro bridge is an intramolecular cyclization. A common conceptual pathway involves activating the anomeric carbon (C1) of a suitably protected glucose molecule to make it susceptible to nucleophilic attack by the C4-hydroxyl group.

Proposed Synthetic Workflow

Caption: General experimental workflow for synthesis and purification.

Troubleshooting Guide (Question & Answer Format)

Issue 1: Low or No Yield of the Desired Product

Q: My reaction yields are consistently below 10%, or I'm only recovering the starting material. What are the likely causes and how can I fix this?

A: This is a common issue stemming from insufficient activation of the substrate or non-optimal reaction conditions. Let's break down the possibilities.

-

Cause A: Poor Leaving Group at the Anomeric Carbon (C1)

-

Explanation: The C4-hydroxyl is a relatively weak nucleophile. For the intramolecular cyclization to occur efficiently, it must attack a highly electrophilic C1 carbon. This requires a leaving group at C1 that is easily displaced. A simple hydroxyl group is a poor leaving group and requires strong acid catalysis to be protonated into water, which can lead to side reactions.[10][11]

-

Solution:

-

Activate the Anomeric Position: Convert the anomeric hydroxyl into a better leaving group prior to the cyclization step. Common choices include halides (e.g., glucosyl bromide via the Koenigs-Knorr reaction) or trichloroacetimidates.[10][12]

-

Use of Acid Catalysts: If using a direct dehydration approach, the choice of acid is critical. Lewis acids (e.g., SnCl₄, TMSOTf) can coordinate to the anomeric oxygen, making it a better leaving group.[13] Brønsted acids (e.g., p-TsOH) protonate the hydroxyl, but care must be taken to avoid charring.[6][14]

-

-

-

Cause B: Inappropriate Solvent Choice

-

Explanation: The solvent plays a crucial role in stabilizing intermediates. For reactions proceeding through a carbocation-like intermediate at C1, a highly polar, non-nucleophilic solvent is required. Solvents like hexafluoroisopropanol (HFIP) are known to stabilize carbocation intermediates, which can facilitate the desired cyclization.[14] Using nucleophilic solvents (like methanol or water) can lead to solvolysis, where the solvent attacks C1 instead of the internal C4-OH.

-

Solution: Screen a range of solvents. Start with non-polar aprotic solvents (e.g., THF, Dioxane) and move towards more polar, non-nucleophilic options like sulfolane or HFIP, especially if using strong acid catalysis.[14][15]

-

-

Cause C: Reaction Temperature is Too Low or Too High

-

Explanation: Intramolecular cyclization has a significant activation energy barrier. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can promote decomposition, elimination reactions, or the formation of the more thermodynamically stable 1,6-anhydro isomer.[7]

-

Solution: Systematically optimize the temperature. Start at room temperature and gradually increase it in 10-20 °C increments, monitoring the reaction by Thin Layer Chromatography (TLC) for the appearance of a new spot corresponding to the product and the disappearance of the starting material.

-

Issue 2: Predominant Formation of Side Products

Q: My main product isn't the 1,4-anhydro isomer. Instead, I'm isolating 1,6-anhydro-β-D-glucopyranose or a complex mixture of unidentified compounds. Why is this happening?

A: This points to a problem of selectivity, where competing reaction pathways are kinetically or thermodynamically favored over the desired 1,4-cyclization.

-

Cause A: Formation of the 1,6-Anhydro Isomer (Levoglucosan)

-

Explanation: The formation of the 1,6-anhydro bridge is often the thermodynamically favored pathway as it results in a stable, strain-free bicyclic system.[3][4] The C6-hydroxyl is sterically accessible and forms a stable six-membered ring upon attacking C1. This pathway is particularly dominant during high-temperature pyrolysis or under strongly acidic conditions where equilibrium can be reached.

-

Solution:

-

Protect the C6-Hydroxyl: The most effective strategy is to selectively protect the primary C6-hydroxyl group with a bulky protecting group (e.g., trityl, TBDPS) before attempting the cyclization. This physically prevents the C6-OH from participating in the reaction, forcing the C4-OH to be the active nucleophile.

-

Use Kinetically Controlled Conditions: Employ milder reaction conditions (lower temperatures, shorter reaction times) that favor the kinetically controlled product. While the 1,4-anhydro bridge is more strained, its formation may have a lower activation energy under specific catalytic conditions.

-

-

-

Cause B: Formation of Polymeric Material (Humins)

-

Explanation: Under harsh acidic conditions and high temperatures, glucose and its derivatives can undergo complex dehydration and polymerization reactions to form dark, insoluble materials known as humins.[7] This is a common fate for carbohydrates when reactions are not well-controlled.

-

Solution:

-

Reduce Catalyst Loading: Use only a catalytic amount of acid (e.g., 0.1-0.3 equivalents) rather than stoichiometric or excess amounts.[14]

-

Lower the Temperature: Operate at the lowest temperature that still allows for a reasonable reaction rate.

-

Ensure an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative side reactions which can also contribute to degradation.

-

-

Reaction Mechanism: Acid-Catalyzed Intramolecular Cyclization

Sources

- 1. 1,4-Anhydro-beta-D-glucopyranose | C6H10O5 | CID 57466796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-Anhydro-β-D-glucopyranose CAS#: 24516-44-7 [m.chemicalbook.com]

- 3. 1,6-脱水-β-D-葡萄糖 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 4. transactenergycorp.com [transactenergycorp.com]

- 5. β-D-Glucopyranose, 1,6-anhydro- [webbook.nist.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Mechanistic aspects of saccharide dehydration to furan derivatives for reaction media design - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03892J [pubs.rsc.org]

- 8. Highly efficient multigram synthesis of 1,4:3,6-Dianhydro-α-D-glucopyranose by chemical synthesis methods: Development and scale-up study of synthetic routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lndcollege.co.in [lndcollege.co.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Glycosidation-anomerisation reactions of 6,1-anhydroglucopyranuronic acid and anomerisation of beta-D-glucopyranosiduronic acids promoted by SnCl(4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

Technical Support Center: Purification of 1,4-Anhydroglucose

Topic: Purification of 1,4-Anhydro-D-glucopyranose (1,4-AG) via Column Chromatography Document ID: TSC-AG14-PUR-01 Last Updated: February 23, 2026 Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division

Introduction

Welcome to the technical support hub for 1,4-anhydroglucose (1,4-AG) purification. Unlike its more common isomer, 1,6-anhydroglucose (Levoglucosan), 1,4-AG possesses a strained bicyclic [2.2.1] acetal structure. This structural constraint creates unique challenges in stability and polarity that standard "sugar protocols" often fail to address.

This guide is structured as a dynamic troubleshooting interface. We bypass generic advice to address the specific physicochemical failures researchers encounter when isolating this rare sugar anhydride from pyrolysis oils, enzymatic broths, or synthetic mixtures.

Module 1: Method Selection (The "Which Column?" Protocol)

User Issue: "I am trying to purify free 1,4-AG on a standard silica gel column, but the compound is either irreversibly adsorbed or elutes as a broad, tailing streak."

Root Cause Analysis

Free 1,4-AG contains multiple free hydroxyl groups. On standard silica (normal phase), these form strong hydrogen bonds with surface silanols. The interaction is often too strong for standard organic eluents, leading to peak broadening and low recovery. Furthermore, standard silica is slightly acidic (pH ~5-6), which can catalyze the hydrolysis of the strained 1,4-bridge back to glucose.

The Solution: Stationary Phase Selection Matrix

| Scenario | Recommended Phase | Mobile Phase | Mechanism |

| Analytical / High Purity (<100 mg) | HILIC (Amide-bonded) | Acetonitrile / Water (Gradient) | Partitioning into water-enriched layer on surface. |

| preparative / Scale-up (>1 g) | Ligand Exchange (Ca²⁺ form) | Degassed Water (Isocratic) | Complexation between metal ion and hydroxyl groups. |

| Crude Cleanup (Removal of salts/tars) | Activated Carbon | Water → Ethanol (Gradient) | Adsorption (hydrophobic effect). |

| Derivatized (Acetylated/Benzylated) | Standard Silica | Hexane / Ethyl Acetate | Normal phase adsorption. |

Experimental Workflow: Decision Tree

Caption: Decision matrix for selecting the optimal stationary phase based on sample state and scale.

Module 2: The Separation Challenge (Troubleshooting Co-elution)

User Issue: "I cannot separate 1,4-anhydroglucose from Glucose or 1,6-anhydroglucose (Levoglucosan). They co-elute in the void volume or overlap significantly."

Technical Insight: Ligand Exchange Chromatography (LEC)

Separation of sugar isomers relies on the spatial orientation of hydroxyl groups.[1][2]

-

Glucose: Can adopt multiple conformations; interacts moderately with Ca²⁺.

-

1,6-AG: Rigid [3.2.1] bicycle; specific axial/equatorial arrangement.

-

1,4-AG: Rigid [2.2.1] bicycle; different "bite angle" for calcium complexation.

Protocol: Calcium-Form Resin Preparation Do not use standard cation exchange resin (H+ form) directly, as the acidity will destroy 1,4-AG.

-

Resin Choice: Use a strong cation exchange resin (e.g., Dowex 50W-X8 or equivalent).

-

Calcium Loading: Pack the column with the resin in Na+ form. Flush with 0.5 M CaCl₂ (approx. 5 column volumes) to displace sodium.

-

Washing: Flush with degassed deionized water until the eluate conductivity matches the input water (crucial to remove excess chloride).

-

Elution: Run isocratic with degassed water at 80°C.

-

Why 80°C? High temperature improves mass transfer and sharpens peaks for sugars, reducing tailing.

-

Why Degassed? Air bubbles form easily at 80°C and will ruin the separation.

-

Expected Elution Order (Ca²⁺ Column):

-

Higher Oligomers (Cellobiosan)

-

1,4-Anhydroglucose (distinct retention due to specific complexation)

Module 3: Detection & Recovery (The "Invisible Peak" FAQ)

User Issue: "I am collecting fractions, but I see nothing on my UV detector. How do I find my product?"

The Physics of Detection

1,4-AG lacks a chromophore (conjugated system). It is invisible at standard UV wavelengths (254 nm).

Recommended Detection Methods:

-

Refractive Index (RI): The gold standard for preparative work.

-

Limitation: You cannot use gradient elution (baseline drifts wildly). You must use Isocratic elution (perfect for the Ca²⁺ ligand exchange method described above).

-

-

ELSD (Evaporative Light Scattering Detector):

-

Advantage:[1] Compatible with gradients (e.g., HILIC Acetonitrile/Water gradients).

-

Setting: Drift tube temperature ~40-50°C (1,4-AG is relatively non-volatile, but avoid excessive heat to prevent sublimation/degradation).

-

-

Spot Test (TLC):

-

Stain: Anisaldehyde-Sulfuric Acid or Cerium Ammonium Molybdate (CAM).

-

Result: 1,4-AG typically chars to a distinct color (often blue/grey) upon heating, distinguishable from the black char of glucose.

-

Post-Column Recovery (Critical Warning)

User Issue: "I had a pure peak, but after rotary evaporation, my NMR shows glucose impurities again."

Diagnosis: Hydrolysis during evaporation.

The 1,4-bridge is strained and susceptible to acid-catalyzed hydrolysis. If your mobile phase was even slightly acidic (or if the water became acidic due to dissolved CO₂), concentrating the sample with heat will drive the reaction:

Corrective Protocol:

-

Neutralization: Before evaporation, check pH. If <7, add a trace of dilute ammonia or pass through a weak anion exchange resin (free base form).

-

Temperature: Keep water bath <40°C.

-

Lyophilization: Freeze-drying is superior to rotary evaporation for preserving the anhydride structure.

Module 4: Quantitative Data & Reference Values

Relative Retention Times (RRT)

Note: Values are approximate and depend on specific column dimensions and flow rates.

System: Ligand Exchange (Ca²⁺), 80°C, Water Eluent. Reference: Glucose = 1.00

| Compound | Relative Retention Time (RRT) | Separation Factor ( |

| Cellobiose | 0.58 | 1.72 |

| Glucose | 1.00 | - |

| 1,4-Anhydroglucose | 1.25 | 1.25 |

| 1,6-Anhydroglucose | 1.45 | 1.45 |

Interpretation: The window between Glucose and 1,6-AG is where 1,4-AG elutes. The separation factor of 1.25 indicates a baseline separation is achievable on a well-packed column.

References

-

Synthesis and Isol

- Source: ChemRxiv (Preprint) / Journal of Organic Chemistry context.

- Relevance: Establishes the chemical instability of the 1,4-bridge compared to the 1,6-bridge and details proton NMR shifts (H-1 at δ 5.45 ppm)

-

URL:

-

Ligand Exchange Chrom

- Source: Shodex Technical Guide.

- Relevance: Explains the "triplet" vs "pair" complexation mechanism that allows Ca²⁺ columns to separate sugar isomers based on hydroxyl orient

-

URL:

-

HILIC Separ

- Source: Merck Millipore / SeQuant Technical Note.

- Relevance: Validates the use of Amide-HILIC for polar sugar retention when Ligand Exchange is not available or for MS-coupled analysis.

-

URL:

-

Pyrolysis Product Characteriz

-

Source: Celignis Analytical.[4]

- Relevance: details the co-occurrence of 1,6-anhydroglucose and other anhydrosugars in pyrolysis oils, necessitating high-resolution separ

-

URL:

-

Sources

- 1. shodex.com [shodex.com]

- 2. shodexhplc.com [shodexhplc.com]

- 3. Thermochemical transformation of glucose to 1,6-anhydroglucose in high-temperature steam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of Anhydrosugars - Celignis Biomass Analysis Laboratory [celignis.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,6-脱水-β-D-葡萄糖 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

Technical Support Center: Overcoming Steric Hindrance in 1,4-Anhydro Sugar Functionalization

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 1,4-anhydro sugars. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies for the unique challenges presented by these conformationally restricted molecules. Our focus is on overcoming the significant steric hindrance that often impedes successful functionalization.

Introduction: The Challenge of the Locked Ring

1,4-Anhydro sugars are valuable chiral building blocks in synthetic chemistry due to their rigid bicyclic structure, which can pre-organize substituents for specific molecular interactions. This rigidity, however, is a double-edged sword. The anhydro bridge, which forms an oxolane (tetrahydrofuran) ring fused to the pyranose core, locks the molecule into a fixed conformation.[1] This conformational rigidity severely restricts access to the remaining hydroxyl groups, creating a significant steric barrier that complicates common reactions like glycosylation, acylation, and alkylation.[1][2] This guide provides solutions to these common experimental hurdles.

Caption: Structure of a 1,4-anhydro sugar, highlighting the rigidifying anhydro bridge.

Troubleshooting Guide: Common Experimental Failures & Solutions

This section addresses specific problems encountered during the functionalization of 1,4-anhydro sugars in a question-and-answer format.

Problem 1: Low or No Reactivity at a Target Hydroxyl Group

Question: My glycosylation (or acylation/silylation) reaction at a secondary hydroxyl group (e.g., C-2 or C-3) of my 1,4-anhydro sugar is failing or giving abysmal yields. I've tried standard conditions that work for simple pyranosides. What is the cause and how can I fix it?

Answer:

The Underlying Cause (Causality): The primary reason for failure is severe steric hindrance. The locked conformation of the 1,4-anhydro sugar protects the secondary hydroxyl groups, making them poor nucleophiles and physically blocking the trajectory of incoming electrophiles.[1][3] Standard conditions, optimized for flexible monosaccharides, often lack the activating power to overcome this high energy barrier.

Troubleshooting Workflow & Solutions:

Caption: Decision workflow for troubleshooting failed reactions at hindered hydroxyls.

Detailed Strategies:

-

Re-evaluate Your Reagents and Catalysts:

-

For Acylation/Sulfonylation: Switch from sterically demanding acid chlorides to smaller acid anhydrides. Use a more powerful nucleophilic catalyst, such as 1-methylimidazole (1-MI) or trimethylsilyl trifluoromethanesulfonate (TMSOTf), instead of standard DMAP or pyridine.[4]

-

For Glycosylation: Standard Lewis acids like BF₃·OEt₂ or TMSOTf are often insufficient for hindered acceptors.[5] You must increase the electrophilicity of the donor.

-

Powerful Lewis Acids: Tris(pentafluorophenyl)borane, B(C₆F₅)₃, has proven effective in catalyzing glycosylations with sterically demanding alcohols where other acids fail.[5]

-

Transition Metal Catalysis: Gold (Au) and Palladium (Pd) catalysts can activate glycosyl donors under different mechanisms and are known to be effective for challenging couplings.[6]

-

Promoter Systems: For thioglycosides, consider promoter systems like N-iodosuccinimide (NIS) with a catalytic amount of a strong acid (e.g., TfOH), which generates highly reactive intermediates.[7]

-

-

-

Optimize Reaction Conditions:

-

Temperature and Time: These are fundamental parameters. A reaction that fails at room temperature may proceed smoothly at 60-80 °C or higher. Be prepared for significantly longer reaction times (24-72 hours). Monitor by TLC to track the slow consumption of starting material.

-

Solvent: A more polar, coordinating solvent like acetonitrile (MeCN) can sometimes stabilize reactive intermediates better than dichloromethane (DCM).[8]

-

-

For Glycosylation, Modify the Donor:

-

The electronic nature of the protecting groups on your glycosyl donor is critical. Use a highly reactive "armed" donor , which has electron-donating protecting groups (like benzyl ethers), to increase its reactivity. Avoid "disarmed" donors with electron-withdrawing groups (like acetyl or benzoyl esters), as they will be too unreactive to couple with your hindered acceptor.[7][9]

-

Problem 2: Unexpected Ring-Opening and Rearrangement

Question: I'm using strong acid catalysis to force a reaction, but instead of my desired product, I'm isolating a furanoside derivative. Why is my 1,4-anhydro ring rearranging?

Answer:

The Underlying Cause (Causality): The 1,4-anhydro linkage, while kinetically stable under many conditions, is thermodynamically susceptible to acid-catalyzed rearrangement.[10] A strong acid can protonate the anhydro oxygen, leading to the formation of a glycosyloxonium ion intermediate. This strained intermediate can be captured intramolecularly or by an external nucleophile, ultimately rearranging to a thermodynamically more stable furanoside structure.[10][11]

Mechanism and Prevention:

Caption: Mechanism of acid-catalyzed rearrangement and key prevention strategies.

Solutions:

-

Avoid Strong Brønsted Acids: Do not use acids like H₂SO₄, HCl, or excess triflic acid.

-

Use Milder, Oxophilic Lewis Acids: Catalysts like Bismuth(III) triflate (Bi(OTf)₃) or Zinc(II) chloride (ZnCl₂) can effectively activate glycosyl donors without being aggressive enough to promote widespread rearrangement.[12][13]

-

Lower the Temperature: Perform the reaction at 0 °C, -20 °C, or even lower. Rearrangement pathways often have a higher activation energy than the desired reaction, and lowering the temperature can suppress them.

-

Choose an Alternative Activation Method: If possible, use a method that avoids strongly acidic conditions altogether, such as photoredox catalysis or certain organocatalytic systems.[7][14]

Frequently Asked Questions (FAQs)

Q1: What is the general order of hydroxyl reactivity on a 1,4-anhydro-hexopyranose? A1: While this depends on the specific stereochemistry (gluco-, galacto-, etc.), a general trend can be observed. The primary C-6 hydroxyl, if present, is typically the most accessible and reactive due to lower steric hindrance.[15] Between the secondary hydroxyls, equatorial positions are generally more reactive than axial ones. However, the extreme rigidity imposed by the anhydro bridge is the single most dominant factor, often making all secondary positions challenging to access.[1][2]

Q2: Are there synthetic routes that bypass the direct functionalization of a hindered 1,4-anhydro sugar? A2: Absolutely. A powerful alternative strategy is to perform the necessary functionalization on a more flexible monosaccharide precursor first, and then construct the 1,4-anhydro ring as a later step. This is typically achieved via an intramolecular nucleophilic substitution, for example, by preparing a pyranoside with a good leaving group (like a tosylate or triflate) at C-4 and then inducing ring closure via the anomeric hydroxyl.[10][16][17]

Q3: How do protecting groups on my reaction partner (e.g., a glycosyl donor) influence the reaction with a hindered 1,4-anhydro sugar acceptor? A3: This is a critical consideration for glycosylation. As mentioned in Troubleshooting Problem #1, you must use a highly reactive "armed" glycosyl donor (protected with electron-donating groups like benzyl ethers).[9] These groups increase the electron density at the anomeric center, stabilizing the developing positive charge in the transition state and making the donor more "reactive". A "disarmed" donor (protected with electron-withdrawing acyl groups) is electronically deactivated and will almost certainly fail to react with a sterically hindered, poorly nucleophilic acceptor like a 1,4-anhydro sugar.[3][7]

Quantitative Data Summary

The choice of catalyst is paramount for overcoming steric barriers. The following table summarizes catalyst systems suitable for reactions with hindered alcohols, including 1,4-anhydro sugars.

| Catalyst / Promoter System | Reaction Type | Typical Substrates | Key Advantages | Representative Yields (Hindered Substrates) | Reference |

| B(C₆F₅)₃ | Glycosylation | Trichloroacetimidate donors, hindered alcohol acceptors | Highly effective where TMSOTf/BF₃·Et₂O fail; powerful Lewis acidity. | 70-85% | [5] |

| Ph₃PAuOTf / Au(I) Complexes | Glycosylation | o-Alkynylbenzoate donors | Fast, efficient, compatible with other sensitive groups. | 80-95% | [6] |

| Bi(OTf)₃ | Glycosylation | Glycosyl formates/esters, hindered alcohol acceptors | Cost-effective, good for acid-sensitive substrates, minimizes rearrangement. | 65-90% | [12][13] |

| NIS / TfOH (cat.) | Glycosylation | Thioglycoside donors, hindered alcohol acceptors | Generates highly reactive species for difficult couplings. | 60-91% | [7] |

| 1-Methylimidazole (1-MI) | Acylation, Tosylation | Hindered secondary/tertiary alcohols | More efficient catalyst than DMAP for sterically demanding substrates. | >90% | [4] |

Validated Experimental Protocol

Protocol: B(C₆F₅)₃-Catalyzed Glycosylation of a Sterically Hindered 1,4-Anhydro Sugar Acceptor

This protocol describes a robust method for coupling a glycosyl trichloroacetimidate donor with a challenging, sterically hindered hydroxyl group on a 1,4-anhydro sugar acceptor, based on methodologies proven to be effective in the literature.[5]

Materials:

-

1,4-Anhydro Sugar Acceptor (e.g., 1,4-Anhydro-6-O-TBDPS-α-D-glucopyranose) (1.0 equiv)

-

Glycosyl Trichloroacetimidate Donor (e.g., Per-O-benzyl-D-glucopyranosyl trichloroacetimidate) (1.5 equiv)

-

Tris(pentafluorophenyl)borane, B(C₆F₅)₃ (0.2 equiv)

-

Activated Molecular Sieves (4Å, powdered)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Preparation: Add the 1,4-anhydro sugar acceptor (1.0 equiv) and the glycosyl trichloroacetimidate donor (1.5 equiv) to an oven-dried flask containing activated 4Å molecular sieves.

-

Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 10-15 minutes.

-

Solvent Addition: Add anhydrous DCM via syringe to achieve a concentration of approximately 0.05 M with respect to the acceptor.

-

Cooling: Cool the reaction mixture to -40 °C using an acetonitrile/dry ice bath.

-